4-Fluorophenyl piperidine-1-carboxylate chemical structure and properties
4-Fluorophenyl piperidine-1-carboxylate chemical structure and properties
This guide details the chemical structure, synthesis, and pharmaceutical applications of 4-Fluorophenyl piperidine-1-carboxylate scaffolds.[1]
Editorial Note on Nomenclature: In scientific literature, "4-Fluorophenyl piperidine-1-carboxylate" refers to two distinct structural isomers depending on the context of the "4-fluorophenyl" attachment. This guide addresses both, with primary focus on Isomer A , the critical industrial intermediate for paroxetine (Paxil).
-
Isomer A (The "Paroxetine Scaffold"): tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate.[2][3][4][5] The 4-fluorophenyl group is attached to the C4 position of the piperidine ring.[1]
-
Isomer B (The "Reactive Carbamate"): 4-Fluorophenyl piperidine-1-carboxylate.[1][2][4][6][7][8] The 4-fluorophenyl group is the ester moiety attached to the carbamate nitrogen.
Part 1: Chemical Identity & Structural Analysis
Core Structure: The Paroxetine Intermediate (Isomer A)
This molecule is the protected backbone for the Selective Serotonin Reuptake Inhibitor (SSRI) class of drugs. The tert-butoxycarbonyl (Boc) group protects the secondary amine, allowing modifications to the phenyl ring or C3 position without polymerizing the piperidine.
| Property | Specification |
| IUPAC Name | tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate |
| Common Name | 1-Boc-4-(4-fluorophenyl)piperidine |
| CAS Registry | 183950-95-0 (Boc-protected); 37656-48-7 (Free amine) |
| Molecular Formula | C₁₆H₂₂FNO₂ |
| Molecular Weight | 279.35 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 80–82 °C (Recrystallized from MeOH) [1] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Pharmacophore Properties[5][7]
-
4-Fluorophenyl Group: The fluorine atom at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), significantly extending the half-life of the final drug compared to a non-fluorinated analog. It also enhances lipophilicity (
substituent constant ≈ +0.14), improving blood-brain barrier (BBB) penetration. -
Piperidine Ring: Mimics the aliphatic amine structure of serotonin (5-HT), serving as the primary anchor for binding to the Serotonin Transporter (SERT).
Part 2: Synthesis Methodologies
Protocol A: Hydrogenation of Tetrahydropyridine (Industrial Route)
This method is preferred for large-scale manufacturing due to its high atom economy and avoidance of heavy metal coupling in the final step.
Reagents:
-
Precursor: 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine[3]
-
Catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst)
-
Pressure: 50–200 psi H₂
Step-by-Step Workflow:
-
Dissolution: Dissolve 60 g (225 mmol) of the tetrahydropyridine precursor in 500 mL of MeOH.
-
Catalyst Addition: Add 5 g of 20% Pd(OH)₂/C under an argon blanket. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Pressurize the reaction vessel to 50 psi H₂. Agitate at 20–25°C for 48 hours.
-
Workup: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.
-
Boc-Protection (In-situ): To the filtrate (containing the free amine), add 1.1 equivalents of Di-tert-butyl dicarbonate (Boc₂O) and Et₃N. Stir for 4 hours.
-
Purification: Concentrate in vacuo. Recrystallize from hexane/ethyl acetate to yield the target carbamate.
Protocol B: Suzuki-Miyaura Coupling (Laboratory Route)
Used when the tetrahydropyridine precursor is unavailable.
-
Coupling: React tert-butyl 4-bromopiperidine-1-carboxylate with 4-fluorophenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 eq), in Dioxane/H₂O (9:1) at 90°C.
-
Yield: Typically 75–85%.
Synthesis Pathway Visualization
Figure 1: Industrial synthesis route converting the tetrahydropyridine precursor to the Boc-protected scaffold via catalytic hydrogenation.
Part 3: Biological Applications & Pharmacology[1][10][12][13]
Paroxetine (Paxil) Synthesis
The 4-(4-fluorophenyl)piperidine core is the defining structural feature of Paroxetine. The synthesis involves:
-
Deprotection: Removal of the Boc group (using TFA or HCl) to expose the secondary amine.
-
Alkylation: Reaction with a sesamol-derived mesylate to attach the benzodioxole moiety.
-
Note: The chirality at C3 and C4 is critical. Paroxetine is the (3S, 4R) isomer.[7] The 4-fluorophenyl scaffold described here is often used in asymmetric synthesis or chiral resolution steps to establish this stereochemistry.
-
Functional Isomer: The Reactive Carbamate (Isomer B)
If the structure is the 4-fluorophenyl ester (Piperidine-N-CO-O-PhF), the pharmacology changes drastically.
-
Mechanism: Carbamates with good leaving groups (like 4-fluorophenol) act as covalent inhibitors of serine hydrolases.
-
Target: Fatty Acid Amide Hydrolase (FAAH).[12]
-
Action: The active site serine (Ser241) attacks the carbonyl carbon, expelling 4-fluorophenol and carbamoylation the enzyme. This irreversibly inhibits FAAH, increasing endogenous anandamide levels (anxiolytic/analgesic effects).
-
Status: These are primarily used as activity-based probes (ABPs) in research, not as clinical drugs, due to potential off-target reactivity.
Drug Development Workflow
Figure 2: Divergent synthetic utility of the fluorophenyl-piperidine scaffold in CNS and Oncology drug discovery.
References
-
National Institutes of Health (NIH) PubChem. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate Compound Summary. Available at: [Link]
- Google Patents.Process for the synthesis of 4-(4'-fluorophenyl)-piperidines (WO2001002357).
-
Aussie Research Chemicals. tert-Butyl 4-(4-fluorophenyl)piperidine-1-carboxylate Product Sheet. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tert-Butyl 4-(4-fluoroanilino)piperidine-1-carboxylate | C16H23FN2O2 | CID 16413902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. aussieresearchchem.com [aussieresearchchem.com]
- 5. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uracil | CAS#:66-22-8 | Chemsrc [chemsrc.com]
- 7. EP2200997B9 - Synthesis of deuterated benzodioxoles - Google Patents [patents.google.com]
- 8. US20070191432A1 - Novel benzo[D][1,3]-dioxol derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 11. Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
